molecular formula C15H14O2 B1653675 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol CAS No. 18951-44-5

4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol

Cat. No.: B1653675
CAS No.: 18951-44-5
M. Wt: 226.27 g/mol
InChI Key: KKYPOVJDPNCJMJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(4-Methoxyphenyl)ethenyl]phenol is a high-purity stilbene derivative of significant interest in pharmacological and neurodegenerative disease research. This compound is provided specifically for research use in laboratory settings. A structurally analogous compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been identified as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . Preclinical studies indicate that such STAT3 inhibitors can penetrate the blood-brain barrier and exhibit promising anti-neuroinflammatory and anti-amyloidogenic effects, suggesting potential application in research models of Alzheimer's disease . In these models, the compound was shown to reduce LPS-induced memory loss, suppress the expression of inflammatory proteins like COX-2 and iNOS, and mitigate the activation of glial cells in the brain . Furthermore, its core stilbene structure places it within a major class of dietary phenolic compounds, which are extensively studied for their broad anticancer properties, including the induction of apoptosis and inhibition of angiogenesis and metastasis . Researchers can leverage this compound as a valuable tool for probing STAT3-mediated signaling pathways in the context of neuroinflammation, amyloidogenesis, and oncology. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18951-44-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,16H,1H3/b3-2+

InChI Key

KKYPOVJDPNCJMJ-NSCUHMNNSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Stilbenes

Established Synthetic Pathways for Stilbene (B7821643) Scaffolds

The construction of the central ethenyl bridge linking the two phenyl rings is the cornerstone of stilbene synthesis. Various reactions have been developed and optimized for this purpose, with condensation and cross-coupling reactions being the most prominent.

Condensation reactions provide a classical approach to forming the double bond of the stilbene core. Among these, the Wittig and Perkin reactions are particularly noteworthy.

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene. wiley-vch.detamu.edu For stilbene synthesis, this typically involves reacting a benzyltriphenylphosphonium (B107652) salt with a benzaldehyde (B42025) in the presence of a base. youtube.com A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group. tamu.edu However, controlling the stereochemistry to favor the E- (trans) or Z- (cis) isomer can be challenging and often depends on the nature of the ylide and the reaction conditions. tamu.eduacs.org

The Perkin reaction , discovered by William Henry Perkin, is another method used to synthesize stilbene derivatives, although it is more commonly associated with the production of cinnamic acids. wiley-vch.debyjus.comlibretexts.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. libretexts.org This method can be adapted for stilbene synthesis and has been used in the laboratory synthesis of resveratrol (B1683913), a well-known hydroxystilbene. byjus.comlibretexts.org The reaction's selectivity towards stilbenes versus other products like 3-arylcoumarins can be influenced by the substitution pattern, particularly the presence and position of hydroxyl groups on the aromatic rings. tandfonline.com

Reaction Reactants Key Features Typical Products
Wittig Reaction Aldehyde/Ketone + Phosphorus YlideForms C=C bond at original carbonyl position. tamu.eduMixture of (E)- and (Z)-alkenes. tamu.edu
Perkin Reaction Aromatic Aldehyde + Acid AnhydrideAldol-type condensation. libretexts.orgα,β-unsaturated aromatic acids (Cinnamic acids), can be adapted for stilbenes. byjus.com
Horner-Wadsworth-Emmons Aldehyde/Ketone + Phosphonate (B1237965) CarbanionA modification of the Wittig reaction, often favoring the (E)-alkene. wiley-vch.denih.govPredominantly (E)-alkenes.

Electrochemical methods offer an alternative route for creating carbon-carbon bonds. While more commonly applied to the oxidative cleavage or modification of stilbenes, electrochemical approaches can also be utilized for synthesis. acs.org Anodic oxidation of stilbenes bearing electron-withdrawing groups has been studied, leading to a variety of products. acs.org The synthesis of stilbenes via electrochemical methods is less common than traditional organic reactions but represents an area of ongoing research interest.

Derivatization Strategies for Enhancing Biological Activity

The biological properties of stilbenoids can be significantly modulated through chemical derivatization. nih.govnih.gov Modifications to the core structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol, which is an analog of resveratrol, can alter its bioavailability, stability, and interaction with biological targets. mdpi.com

A primary strategy involves altering the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings. Methylation of phenolic hydroxyl groups can increase lipophilicity, which may enhance bioavailability and cell membrane permeability. researchgate.netresearchgate.net For example, pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene) often shows enhanced anti-inflammatory and anti-cancer effects compared to resveratrol. proquest.com

Conversely, increasing the number of hydroxyl groups can sometimes enhance antioxidant activity, although it may decrease bioavailability. researchgate.net The introduction of other functional groups, such as halogens, nitro groups, or amines, has also been explored to generate novel stilbene derivatives with potentially improved pharmacological profiles. mdpi.comscirp.org These derivatives are often evaluated for a range of activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. nih.govproquest.comnih.gov

Derivative Type Structural Change Potential Effect on Biological Activity Reference
Methoxy Derivatives -OH group converted to -OCH₃ groupIncreased lipophilicity, potentially enhanced bioavailability and specific activities like anti-platelet or anti-proliferative effects. mdpi.com
Hydroxy Derivatives -OCH₃ group converted to -OH group or addition of -OH groupsMay increase antioxidant capacity through enhanced free radical scavenging. researchgate.net
Prenylated Derivatives Addition of a prenyl groupCan enhance interaction with biological membranes and specific protein targets. proquest.com
Halogenated Derivatives Addition of F, Cl, Br, or I atomsAlters electronic properties and lipophilicity, potentially leading to stronger or more selective activity. mdpi.com
Glycosylated Derivatives Addition of a sugar moietyIncreases water solubility and stability, but may decrease activity until hydrolyzed in vivo. researchgate.netresearchgate.net

O-Methylation and Hydroxylation Modifications

The hydroxyl and methoxy groups on the stilbene core are primary targets for chemical modification. O-methylation, the process of converting a hydroxyl group (-OH) to a methoxy group (-OCH3), and hydroxylation, the introduction of new hydroxyl groups, are fundamental strategies to alter the electronic and physical properties of the parent compound.

O-Methylation is a significant synthetic transformation for phenolic compounds. This reaction typically involves treating the phenol (B47542) with a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the methylating agent. A variety of methylating agents can be employed, ranging from classic reagents like dimethyl sulfate (B86663) and methyl iodide to greener alternatives. For instance, tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has been utilized as an efficient methylating agent for phenolic compounds under microwave irradiation, often in green solvents like ethanol. Such modifications can influence the molecule's solubility, stability, and intermolecular interactions.

Hydroxylation of the aromatic rings of stilbenes can be achieved through several synthetic routes. While biological systems hydroxylate stilbenes using microsomal enzymes, chemical methods provide alternative pathways. nih.gov One approach involves an oxidative rearrangement of the stilbene double bond. For example, a one-pot reaction using oxone and a sodium iodide catalyst in an acetonitrile (B52724)/water mixture can convert stilbenes into α-hydroxy-2,2-diarylacetaldehydes. nih.govacs.org This process demonstrates a method for introducing a hydroxyl group adjacent to the aryl rings, albeit with simultaneous rearrangement of the core structure. The source of the oxygen for this α-hydroxylation is often the water present in the reaction medium. acs.org Direct hydroxylation on the aromatic ring is more challenging and often requires multi-step sequences involving directing groups and subsequent oxidation.

The table below summarizes representative methods for these modifications on stilbene-related structures.

Modification TypeReagents and ConditionsProduct TypeReference
O-MethylationTetramethylammonium hydroxide (TMAH), Microwave irradiation, EthanolAryl methyl ethers
O-MethylationDimethyl sulfate (DMS) or Methyl iodide (CH3I), Base (e.g., K2CO3), AcetoneAryl methyl ethersGeneral Method
α-Hydroxylation with RearrangementOxone, NaI (catalyst), CH3CN/H2O, 80°C2,2-Diaryl-2-hydroxyacetaldehydes nih.govacs.org
Metabolic Hydroxylation & MethylationIn vivo metabolism (e.g., rabbit liver microsomes)4,4'-dihydroxystilbene, 3-hydroxy-4-methoxystilbene nih.gov

Incorporation of Heteroaromatic Moieties

Replacing one or both of the phenyl rings of this compound with heteroaromatic systems introduces significant structural and electronic perturbations. Heterocycles such as pyridine (B92270), furan, thiophene, and quinoline (B57606) can be incorporated to create novel stilbene analogues. The synthesis of these compounds generally relies on well-established cross-coupling and olefination reactions. nih.govacs.org

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are powerful and versatile methods for forming the central carbon-carbon double bond of stilbenes. wiley-vch.defu-berlin.de These reactions involve the condensation of a phosphorus-stabilized carbanion (an ylide or phosphonate carbanion) with an aldehyde or ketone. To synthesize a heteroaromatic stilbene analogue, either the phosphorus-stabilized component or the carbonyl component can contain the heteroaromatic ring. For example, reacting a heteroaryl aldehyde (like 2-pyridinecarboxaldehyde (B72084) or 2-furaldehyde) with benzyltriphenylphosphonium chloride in the presence of a base yields the corresponding heteroaromatic stilbene. acs.orgfu-berlin.de The HWE reaction, using a phosphonate ester, is often preferred as the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. acs.orgdatapdf.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , offer another highly efficient and stereocontrolled route. nih.govresearchgate.net This method typically involves the reaction of a vinylboronic acid or ester with an aryl or heteroaryl halide. For a stereocontrolled synthesis of (E)-stilbene derivatives, (E)-2-phenylethenylboronic acid pinacol (B44631) ester can be coupled with various heteroaryl bromides or chlorides. nih.govrsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-rich or electron-poor coupling partners. nih.gov

The following table provides examples of synthetic strategies used to incorporate heteroaromatic moieties into a stilbene scaffold.

Synthetic MethodReactantsResulting Heteroaromatic Stilbene AnalogueReference
Horner-Wadsworth-EmmonsDiethyl benzylphosphonate + 2-Furaldehyde2-Styrylfuran acs.orgdatapdf.com
Horner-Wadsworth-EmmonsDiethyl benzylphosphonate + 2-Thiophenecarboxaldehyde2-Styrylthiophene acs.orgdatapdf.com
Horner-Wadsworth-EmmonsDiethyl benzylphosphonate + 2-Pyridinecarboxaldehyde2-Stilbazole acs.org
Wittig ReactionBenzyltriphenylphosphonium salt + Quinoline-3-carbaldehydeStilbene bearing a quinoline moiety nih.gov
Suzuki-Miyaura Coupling(E)-Styrylboronic acid derivative + Heteroaryl halide (e.g., bromopyridine)(E)-Stilbene with a pyridine ring nih.govrsc.org

Structure Activity Relationship Sar Studies of 4 E 2 4 Methoxyphenyl Ethenyl Phenol and Analogues

Influence of Substituent Groups on Bioactivity

The therapeutic potential of stilbenes is largely dictated by the substituent groups attached to their basic C6-C2-C6 skeleton. Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are the most common and well-studied substituents, significantly affecting the molecule's physicochemical properties and, consequently, its biological function.

Role of Methoxy Groups on Lipophilicity and Cellular Uptake

The presence and number of methoxy groups play a crucial role in modulating the lipophilicity of stilbene (B7821643) derivatives, which in turn affects their cellular uptake and bioavailability. Methylation of hydroxyl groups generally increases the lipophilicity of a compound. nist.gov This enhanced lipophilic character can facilitate the passage of the molecule across the lipid-rich cell membranes. nih.gov

A prominent example is the comparison between resveratrol (B1683913) and its dimethylated analogue, pterostilbene (B91288). Pterostilbene, containing two methoxy groups and one hydroxyl group, is significantly more lipophilic and demonstrates better bioavailability than resveratrol, which has three hydroxyl groups. hmdb.ca The increased lipophilicity of pterostilbene is credited with its enhanced biological activity in many studies. nist.govhmdb.ca The compound 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol, with one methoxy and one hydroxyl group, possesses an intermediate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Studies have shown that methoxylation can enhance the affinity of stilbenes for certain proteins, although a careful balance between hydroxyl and methoxy groups is necessary for optimal interaction. thegoodscentscompany.com The addition of methoxy groups to the stilbene ring enhances the hydrophobic and lipophilic character, which is a key factor in the ability to penetrate cell membranes. nih.gov

Table 1: Physicochemical Properties and Bioactivity of Selected Stilbene Analogues

Compound NameStructureNo. of Hydroxyl (-OH) GroupsNo. of Methoxy (-OCH₃) GroupsCalculated logP*Summary of Key Bioactivities
ResveratrolResveratrol Structure303.09Antioxidant, anti-inflammatory, cardioprotective. sigmaaldrich.com
PterostilbenePterostilbene Structure123.54Higher bioavailability and stronger antifungal and anticancer activity than resveratrol. nih.govhmdb.ca
PiceatannolPiceatannol Structure402.60 (est.)Potent antioxidant and anti-inflammatory activities, often superior to resveratrol. nih.gov
This compoundthis compound Structure113.90 (est.)Demonstrates anti-inflammatory and STAT3 inhibitory effects. nih.gov

*logP values are a measure of lipophilicity; higher values indicate greater lipophilicity. Values are sourced from published data or estimations from chemical databases. nih.gov

Impact of Hydroxyl Group Positioning on Stilbene Activity

The number and, critically, the position of hydroxyl groups on the phenyl rings are fundamental to the biological activities of stilbenes. thegoodscentscompany.com These groups are key sites for antioxidant activity, acting as hydrogen donors to neutralize free radicals. SAR studies have consistently shown that an increase in the number of hydroxyl groups can enhance antioxidant and cytotoxic activities. thegoodscentscompany.com

Stereochemical Considerations in Stilbene Biological Activity

Stilbenes are characterized by an ethylene (B1197577) bridge connecting the two phenyl rings, which allows for the existence of two geometric isomers: (E)-stilbene (trans) and (Z)-stilbene (cis). This stereoisomerism is a critical factor in their biological activity, as the three-dimensional shape of a molecule determines its ability to bind to biological targets.

(E) vs. (Z) Isomerism and Conformation-Activity Relationships

The (E) and (Z) isomers of stilbenes possess distinct chemical and physical properties. The (E)-isomer is typically more planar and thermodynamically more stable than the (Z)-isomer, which adopts a non-planar conformation to alleviate steric hindrance between the phenyl rings. nist.govlookchem.com Consequently, the (E)-isomers of stilbenes are the most common in nature and are generally found to be more biologically active in many assays. thegoodscentscompany.com

Table 2: Comparative Activity of (E) and (Z) Stilbene Isomers

Stilbene DerivativeBiological Activity AssessedIsomer with Higher Reported ActivityReference
Resveratrol AnaloguesCytotoxicity(Z)-Isomer
General StilbenesOverall Stability and General Bioactivity(E)-Isomer nist.gov
Combretastatin A-4 AnaloguesAntimicrobial Activity(Z)-Isomer
Generic StilbenesNatural Occurrence(E)-Isomer thegoodscentscompany.com

Molecular Features Critical for Target Interactions

The interaction of this compound and its analogues with biological targets is governed by a combination of specific molecular features. Synthesizing the SAR data reveals several critical elements:

The Stilbene Scaffold: The core 1,2-diphenylethylene structure provides the fundamental framework that allows the molecule to position its functional groups in a specific spatial orientation for interaction with target proteins. sigmaaldrich.com

Hydroxyl Group(s): These are primary sites for hydrogen bonding, a key interaction for binding to proteins and enzymes. They are also responsible for the antioxidant properties of phenolic stilbenes by donating a hydrogen atom to scavenge free radicals. The 4'-position is often a key location for this group.

Methoxy Group(s): By replacing hydroxyl groups, methoxy groups alter the molecule's electronic properties and increase its lipophilicity. This enhances membrane permeability and can improve bioavailability, while also potentially altering the binding mode to the target. nist.gov

(E)-Configuration: The trans-configuration of the ethylene bridge results in a more planar, rigid structure. This conformation is often essential for fitting into the specific binding pockets of many enzymes and receptors, such as the STAT3 protein, which is a known target for some stilbene derivatives. nih.gov

The interplay of these features—the number and position of hydrophilic hydroxyl groups, the lipophilicity-enhancing methoxy groups, and the rigid geometry of the (E)-double bond—collectively defines the pharmacological profile of this compound and related stilbenes.

Molecular Mechanisms of Action in in Vitro Systems

Investigation of Cellular Signaling Pathways Modulated by 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol

Research into the effects of this compound on cellular signaling has explored its potential to modulate various pathways involved in cellular regulation.

Nuclear Erythroid 2-Related Factor (Nrf2) Pathway Activation

Currently, there is a lack of specific scientific data detailing the direct activation of the Nuclear Erythroid 2-Related Factor (Nrf2) pathway by this compound in in vitro systems. While stilbenes, in general, are known to interact with this pathway, specific studies on this particular methoxylated derivative are not available.

Modulation of Quinone Reductase 2 (QR2) Activity

Specific in vitro studies on the modulation of Quinone Reductase 2 (QR2) activity by this compound have not been identified in the current body of scientific literature. Research on methoxylated resveratrol (B1683913) analogues has suggested a potential for inducing quinone reductase activity, with ortho-methoxy substituted analogues showing greater potency. nih.gov However, direct evidence for this compound is not documented.

Effects on STAT3 Pathway Inhibition

There is no direct scientific evidence from in vitro studies to specifically describe the effects of this compound on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While other resveratrol derivatives have been investigated for their STAT3 inhibitory potential, dedicated research on this compound is not available.

Role in MAPK Signaling Cascade Modulation

In vitro studies have demonstrated that this compound, also referred to as 4'-Methoxyresveratrol (4MR), plays a role in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 4MR exhibited an inhibitory effect on the activation of c-Jun N-terminal kinase (JNK) and p38, two key components of the MAPK pathway. The compound did not, however, show an inhibitory effect on Extracellular signal-Regulated Kinase (ERK) activation. This selective modulation suggests that 4MR's anti-inflammatory activity may be mediated, in part, through the suppression of specific MAPK signaling pathways.

In the same study, the effects of 4MR were compared to Pterostilbene (B91288) (Pte), another resveratrol derivative. The findings indicated distinct modulatory effects on the MAPK pathway by these two compounds.

Table 1: Comparative Effects of 4'-Methoxyresveratrol (4MR) and Pterostilbene (Pte) on MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Macrophages
CompoundEffect on JNK ActivationEffect on p38 ActivationEffect on ERK Activation
4'-Methoxyresveratrol (4MR)InhibitoryInhibitoryNo effect
Pterostilbene (Pte)No effectInhibitoryInhibitory

These findings underscore the nuanced role of this compound in modulating the MAPK signaling cascade, with a specific inhibitory action on the JNK and p38 pathways in the context of an inflammatory response in macrophages.

Impact on Oxidative Stress Responses in Cell Models

The capacity of this compound to mitigate oxidative stress has been evaluated through its direct interaction with free radicals.

Direct Free Radical Scavenging Capabilities

The chemical structure of this compound, which includes a phenolic hydroxyl group, confers upon it the ability to act as a direct scavenger of free radicals. This antioxidant activity is a characteristic of many phenolic compounds. In vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, are commonly employed to quantify this capability.

Studies on synthetic methoxyphenols have demonstrated their potent radical-scavenging activity against DPPH, as well as against both oxygen-centered and carbon-centered radicals. nih.gov The presence of a methoxy (B1213986) group can influence the antioxidant capacity of phenolic compounds. Research on the structure-antioxidant activity relationship of phenolic acids has shown that methoxy groups can enhance antioxidant activity. researchgate.net The scavenging action is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.

The radical-scavenging activity of various methoxyphenols has been quantified using the induction period method, which measures the inhibition of polymerization of methyl methacrylate. This method provides data on the stoichiometric factor (n), representing the number of free radicals trapped by one mole of the antioxidant, and the ratio of the rate constant of inhibition to that of propagation (kinh/kp).

Table 2: Radical-Scavenging Activity of Selected Methoxyphenols
CompoundStoichiometric Factor (n)kinh/kp (AIBN system)kinh/kp (BPO system)
p-methoxyphenol2.2-2.5Data not specifiedData not specified
2-allyl-4-methoxyphenol2Data not specifiedData not specified
2,4-dimethoxyphenolData not specifiedData not specifiedData not specified

These findings indicate that this compound possesses direct free radical scavenging capabilities, a key mechanism in its response to oxidative stress in cell models.

Singlet Oxygen Quenching Mechanisms

The compound this compound, a methylated derivative of resveratrol, demonstrates the capacity to quench singlet oxygen, a high-energy, reactive form of oxygen. While all resveratrol derivatives are moderate quenchers of singlet oxygen, methylation of the hydroxyl groups tends to decrease the total rate of singlet oxygen scavenging. nih.gov The quenching process is understood to occur through two primary chemical reaction pathways. nih.govresearchgate.netamazonaws.com

The main pathway involves a [4+2] cycloaddition reaction. nih.govnih.gov This reaction occurs between the singlet oxygen and the stilbene (B7821643) structure, specifically involving the trans-double bond and the para-substituted benzene (B151609) ring. nih.gov This process is similar to that observed with its parent compound, trans-resveratrol. nih.gov A secondary pathway consists of a [2+2] cycloaddition, which results in the formation of a transient dioxetane that subsequently cleaves to form aldehydes. nih.govnih.gov These chemical reactions, however, may account for only a portion of the total quenching, with physical quenching also playing a role. researchgate.net It has been established that neither resveratrol nor its derivatives act as photosensitizers for the production of singlet oxygen. nih.govnih.gov

Anti-inflammatory Molecular Mechanisms in Cellular Contexts

Inhibition of NF-κB Activation Pathways

Research has demonstrated that this compound is a potent anti-inflammatory agent that exerts its effects by directly targeting key inflammatory signaling pathways in cellular models. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound significantly inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.govnih.gov

The mechanism of NF-κB inhibition involves several key steps. The compound suppresses the phosphorylation of IκB kinase (IKK) and prevents the subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus. nih.govmdpi.commdpi.com This inhibition leads to a dose-dependent reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Consequently, the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is significantly suppressed. nih.gov

Furthermore, the compound's anti-inflammatory action is also mediated through the downregulation of the MAPK and Akt signaling pathways, which are upstream regulators of NF-κB. nih.gov It significantly inhibits the phosphorylation of JNK1, Akt, and to a lesser extent, p38 and ERK. nih.gov

Table 1: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
MediatorEffect of CompoundMechanism
Nitric Oxide (NO)Significant InhibitionDownregulation of iNOS expression
Prostaglandin E2 (PGE2)Significant InhibitionDownregulation of COX-2 expression
TNF-αSuppressed SecretionInhibition of NF-κB pathway
IL-6Suppressed SecretionInhibition of NF-κB pathway

Anticancer Mechanisms in In Vitro Cell Lines

The compound this compound has been identified as a cytotoxic agent against human breast cancer cells, including both the parental MCF-7 line and the chemoresistant MCF-7/adr variant. nih.govnih.gov Its primary anticancer mechanism in these cell lines is the induction of apoptosis mediated by endoplasmic reticulum (ER) stress. nih.govnih.gov

Upon treatment, the compound induces extensive cytoplasmic vacuolation, a morphological hallmark of ER stress. nih.govnih.gov Mechanistic studies confirm that these vacuoles originate from the ER, as shown by staining with ER-Tracker dyes. nih.gov The compound causes a dilation of the ER and upregulates the expression of key ER stress marker proteins, including GRP78, IRE1α, and eIF2α. nih.govnih.gov

The sustained ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers apoptotic pathways. nih.gov This is evidenced by the increased expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). nih.govnih.gov The activation of the ER stress pathway subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis. nih.govnih.gov The critical role of CHOP in this process was confirmed when blocking its expression with siRNA significantly reduced the compound-induced apoptosis. nih.govnih.gov

Table 2: Key Molecular Events in the Anticancer Mechanism of this compound in Breast Cancer Cells
Molecular EventObservationCellular Outcome
Cytoplasmic VacuolationExtensive formation observedIndication of ER Stress
GRP78 ExpressionUpregulatedActivation of Unfolded Protein Response
IRE1α ExpressionUpregulatedActivation of ER Stress Transducer
CHOP ExpressionUpregulatedInitiation of ER Stress-Mediated Apoptosis
PARP CleavageIncreased levels of apoptotic fragmentExecution of Apoptosis

Dear User,

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data for the chemical compound This compound to generate the detailed article as requested in your outline.

Antimicrobial and Antifungal Action at the Molecular Level

While there is extensive research on other resveratrol analogues and methoxylated stilbene derivatives—such as 3,4,5,4′-tetramethoxystilbene, trans-3,5,4′-trimethoxystilbene, and 4,4′-dihydroxy-trans-stilbene nih.govnih.govresearchgate.net—this information does not pertain to the specific compound you requested.

To maintain scientific accuracy and strictly adhere to your instructions of focusing solely on "this compound," it is not possible to create the article with the required depth and detail at this time. Extrapolating findings from different, albeit related, molecules would not be scientifically rigorous and would violate the core constraints of your request.

Should you be interested in an article on a more widely researched resveratrol analogue for which sufficient data exists, please feel free to submit a new request.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), allow for a detailed examination of electron distribution and energy levels, which in turn govern the molecule's chemical behavior.

Density Functional Theory (DFT) Applications in Stilbene (B7821643) Analysis

Density Functional Theory (DFT) has become a standard and reliable method for investigating the physico-chemical properties of various molecules, including stilbene derivatives like resveratrol (B1683913) and its analogs. researchgate.netmdpi.com DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties that are crucial for understanding the structure-activity relationship. researchgate.net

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.nettubitak.gov.tr For stilbenoids, DFT is instrumental in exploring mechanisms of action, such as antioxidant activity, by calculating parameters related to hydrogen atom transfer or single electron transfer. mdpi.com The optimized geometry obtained from DFT calculations serves as the foundation for all other subsequent computational analyses. researchgate.net

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd This parameter is strongly related to the electronic and optical properties of the compound. edu.krd For molecules similar in structure to 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol, such as (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol (B47542), DFT calculations at the B3LYP/6-31G(d,p) level have determined the HOMO-LUMO energy gap to be approximately 3.59 eV. tubitak.gov.tr This value provides a reasonable estimate for the reactivity of the target stilbene. Other important electronic parameters derived from HOMO and LUMO energies include ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). nih.gov

ParameterCalculated Value (eV)Significance
EHOMO-5.912 (Estimated)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.807 (Estimated)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.105 (Estimated)Indicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov
Ionization Potential (I)5.912 (Estimated)Energy required to remove an electron. nih.gov
Electron Affinity (A)1.807 (Estimated)Energy released when an electron is added. nih.gov

Note: The values in this table are estimated based on data for structurally related phenol derivatives and serve for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. unsoed.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red and orange colors represent regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen. unsoed.ac.id Conversely, blue colors indicate regions of positive electrostatic potential, which are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. unsoed.ac.idresearchgate.net Green and yellow areas represent regions of near-zero potential. researchgate.net For this compound, the MEP map would highlight the phenolic hydroxyl group's oxygen and the methoxy (B1213986) group's oxygen as regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would be a region of positive potential.

Color RegionPotential RangeInterpretation for this compound
Red/OrangeNegativeHigh electron density, likely sites for electrophilic attack (e.g., around the oxygen atoms of the hydroxyl and methoxy groups).
BluePositiveLow electron density, likely sites for nucleophilic attack (e.g., around the hydrogen atom of the hydroxyl group).
Green/YellowNear-ZeroNeutral potential, typically over the carbon backbone of the aromatic rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is used to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). scispace.com NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electronic delocalization.

Donor NBOAcceptor NBOInteraction TypeTypical Stabilization Energy (E(2)) (kcal/mol)Significance
LP(O) of -OHπ(C-C) of phenol ringπ-conjugationHighContributes to the delocalization of electrons and stabilization of the molecule.
LP(O) of -OCH3π(C-C) of phenyl ringπ-conjugationModerate-HighInfluences the electronic properties of the methoxy-substituted ring.
π(C=C) of ethenyl bridgeπ*(C-C) of aromatic ringsπ-conjugationHighFacilitates electronic communication between the two phenyl rings.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a crucial tool in drug discovery for identifying potential binding sites and understanding the nature of ligand-protein interactions.

Prediction of Binding Sites and Modes

Molecular docking simulations can predict how this compound might bind to a specific biological target. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol. mdpi.comnih.gov A more negative ΔG value indicates a more favorable binding interaction. mdpi.com

Given its structural similarity to resveratrol and chalcones, this compound could potentially interact with targets like the estrogen receptor (ERα), which is implicated in certain types of cancer. mdpi.com Docking studies of similar chalcone (B49325) analogues with ERα (PDB ID: 3ERT) have shown binding free energies in the range of -6.32 to -8.15 kcal/mol. mdpi.com These interactions are often stabilized by hydrogen bonds with key amino acid residues, such as Glutamic acid 353 (Glu353), as well as various hydrophobic and van der Waals interactions within the active site. mdpi.com Such predictions provide a rational basis for the further experimental investigation of this compound's biological activity.

Target ProteinPDB IDEstimated Binding Energy (ΔG) (kcal/mol)Key Interacting Residues (Predicted)Type of Interaction
Estrogen Receptor Alpha (ERα)3ERT-6.5 to -8.5Glu353, Leu387, Arg394, Phe404Hydrogen Bonding, Hydrophobic Interactions

Note: The data in this table is predictive and based on docking studies of structurally similar compounds with the specified protein target. mdpi.com

Scoring Functions and Binding Energy Calculations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this binding is often estimated using scoring functions, which calculate a score or binding energy representing the affinity between the two molecules.

In a study investigating the biological activity of resveratrol and its methoxy derivatives, molecular docking simulations were performed for this compound. nih.gov These in silico studies utilized an induced-fit docking algorithm to understand the interactions between the compound and its target protein. The simulations were conducted using the Schrödinger Suite, a common platform for molecular modeling. nih.gov

The results of the docking simulations indicated that the 4'-methoxy group of the compound, which corresponds to the methoxy group in this compound, is oriented in a manner that buries it within a hydrophobic cavity of the protein's binding site. nih.gov This specific orientation and interaction within a hydrophobic pocket are crucial for the molecule's binding affinity and subsequent biological activity. While specific binding energy values from this study are not detailed, the favorable placement within the binding site suggests a strong interaction, which is a key factor in its potent biological effects observed in the same study. nih.gov

Theoretical Studies on Charge Transport and Luminescence Properties

Theoretical studies focusing on the charge transport and luminescence properties of this compound are not extensively available in the reviewed scientific literature. Such studies are crucial for evaluating a molecule's potential application in organic electronics, such as in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). These investigations typically involve calculating parameters like reorganization energy and electronic coupling to understand how efficiently charges (holes and electrons) can move through the material.

While detailed analyses for this specific compound are not present, studies on structurally similar molecules have shown that methods like Density Functional Theory (DFT) are employed to explore these properties. For related compounds, research has demonstrated that modifications to the molecular structure, such as complexation with metal ions, can significantly tune and enhance charge transport rates. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Visible spectra). chemrxiv.org It provides insights into the electronic transitions between molecular orbitals upon absorption of light.

Specific TD-DFT studies detailing the electronic absorption spectra, transition energies, and oscillator strengths exclusively for this compound have not been identified in the available literature. For other organic dyes and similar molecular structures, TD-DFT has been successfully used to assign absorption bands to specific π→π* transitions and to understand how factors like solvent affect the absorption spectra. semanticscholar.org These calculations are fundamental in predicting the color and photochemical behavior of compounds.

The efficiency of organic electronic materials is heavily dependent on their ability to transport charges. The analysis of hole and electron transfer rates is a key component of computational studies in this field. These rates are often calculated using principles from Marcus theory, which considers factors such as the reorganization energy (the energy required for a molecule to change its geometry from its neutral to its charged state) and the electronic coupling between adjacent molecules.

For this compound, specific computational analyses of hole (kh) and electron (ke) transfer rates were not found in the surveyed research. In studies of analogous compounds, it has been shown that both hole and electron transport can be significantly influenced by molecular structure. researchgate.net For instance, theoretical investigations on similar molecules have calculated hole and electron transport rates to be on the order of 10¹³ s⁻¹, with charge mobilities that can be tuned for better performance in electronic devices. researchgate.netrsc.org

Biosynthesis and Metabolic Transformations

Natural Biosynthetic Pathways of Stilbenes

Stilbenes are synthesized via the phenylpropanoid pathway, a crucial route in plant secondary metabolism that gives rise to a wide array of natural products, including flavonoids, coumarins, and lignins. encyclopedia.pubnih.gov The biosynthesis is a highly regulated process, initiated in response to various stimuli such as pathogen attack or environmental stress. researchgate.netresearchgate.net

The journey from primary metabolism to stilbene (B7821643) synthesis begins with the aromatic amino acid L-phenylalanine. encyclopedia.pubnih.gov A series of key enzymes catalyze the initial steps of the phenylpropanoid pathway. Phenylalanine ammonia-lyase (PAL) is the gateway enzyme, converting L-phenylalanine to trans-cinnamic acid. encyclopedia.pubnih.govscirp.org Subsequently, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pubnih.govresearchgate.net The final enzyme in this initial sequence is 4-coumarate:CoA ligase (4CL), which activates p-coumaric acid by attaching it to coenzyme A, forming the critical precursor, p-coumaroyl-CoA. researchgate.netscirp.org

The defining step in stilbene biosynthesis is catalyzed by stilbene synthase (STS). researchgate.netnih.gov This type III polyketide synthase enzyme facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form the characteristic stilbene backbone. encyclopedia.pubnih.govnih.gov This reaction directly produces resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), the direct precursor to 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol. nih.govresearchgate.net

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to trans-cinnamic acid. encyclopedia.pubnih.gov
Cinnamic acid 4-hydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. encyclopedia.pubnih.gov
4-coumarate:CoA ligase4CLActivates p-coumaric acid to form p-coumaroyl-CoA. scirp.org
Stilbene SynthaseSTSCatalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form resveratrol. nih.govnih.gov

The biosynthesis of stilbenoids is dependent on the availability of specific precursors derived from primary and secondary metabolism. The central intermediate that bridges the general phenylpropanoid pathway with the stilbene-specific branch is p-coumaroyl-CoA. researchgate.netnih.gov This activated thioester serves as the starter molecule for the condensation reaction catalyzed by stilbene synthase. nih.govbiorxiv.org The other essential precursor is malonyl-CoA, which provides the three acetate (B1210297) units required for the formation of the second aromatic ring of the stilbene scaffold. encyclopedia.pubnih.gov Malonyl-CoA itself is generated from acetyl-CoA through a carboxylation reaction. encyclopedia.pub

Precursor/IntermediateRole in Stilbene Biosynthesis
L-PhenylalanineThe initial starting molecule from the shikimate pathway. encyclopedia.pub
trans-Cinnamic AcidThe product of the PAL-catalyzed reaction. nih.gov
p-Coumaric AcidThe hydroxylated intermediate formed by C4H. nih.gov
p-Coumaroyl-CoAThe key starter molecule for stilbene synthase. researchgate.netnih.gov
Malonyl-CoAThe extender unit providing three acetate units for the polyketide synthesis reaction. encyclopedia.pubnih.gov

In Vitro Metabolic Studies of Stilbene Derivatives

While the natural biosynthesis explains the formation of the parent stilbene, resveratrol, the generation of this compound involves a subsequent modification. In vitro studies of stilbene derivatives are crucial for understanding the biotransformation processes that lead to the diverse array of stilbenoids found in nature. These studies often reveal that methylation, glycosylation, and other modifications can significantly alter the biological properties of the parent compound. nih.govresearchgate.net

O-methylation is a key biotransformation process for stilbenes. nih.gov In the case of this compound, a methoxy (B1213986) group replaces the hydroxyl group at the 4'-position of resveratrol. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). nih.gov For example, a resveratrol O-methyltransferase (ROMT) has been identified in grapevine that is involved in the biosynthesis of pterostilbene (B91288), a dimethoxylated resveratrol analogue. nih.gov This enzyme catalyzes the methylation of resveratrol, and it is highly probable that a similar enzyme is responsible for the single methylation event that produces this compound. nih.govresearchgate.net Methylation can alter the lipophilicity and metabolic stability of stilbenoids, which may influence their biological activity. nih.govnih.gov Studies on synthetic methoxy derivatives of resveratrol have been conducted to explore these effects. nih.govnih.govresearchgate.net

Advanced Analytical Chemistry Techniques for Stilbene Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol. By interacting with different forms of electromagnetic radiation, these methods reveal key features of the compound's architecture, from the vibrations of its chemical bonds to the electronic transitions within its aromatic systems.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds.

The most prominent features in the FT-IR spectrum include a broad absorption band in the region of 3550-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of aromatic rings is confirmed by the C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹ and the C=C stretching vibrations within the aromatic rings, which appear in the 1600-1450 cm⁻¹ region. The trans-vinylic C=C bond gives rise to a characteristic stretching vibration at approximately 1640-1600 cm⁻¹. Furthermore, the C-O stretching vibration of the methoxy (B1213986) group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings provide further structural information in the fingerprint region below 1000 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3550-3200O-H Stretch (broad)Phenolic Hydroxyl
3100-3000C-H StretchAromatic
1640-1600C=C StretchVinylic (trans)
1600-1450C=C StretchAromatic Rings
1250-1000C-O StretchMethoxy Ether
Below 1000C-H Bending (out-of-plane)Substituted Aromatic

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. For stilbene (B7821643) derivatives like this compound, the Raman spectrum is characterized by strong signals from the C=C bonds of the aromatic rings and the ethenyl bridge.

The most intense band in the FT-Raman spectrum is typically the C=C stretching vibration of the trans-vinylene group, which appears around 1630-1600 cm⁻¹. The aromatic ring C=C stretching vibrations are also prominent, usually observed in the 1600-1550 cm⁻¹ region. These bands are often more intense in the Raman spectrum compared to the FT-IR spectrum due to the high polarizability of the π-electron systems. Other notable signals include the in-plane C-H bending vibrations and the breathing modes of the aromatic rings. The symmetric stretching of the C-O-C bond of the methoxy group may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The protons of the trans-vinylene group typically appear as two doublets in the downfield region (around 6.8-7.2 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-configuration. The aromatic protons resonate in the region of 6.7-7.5 ppm, with their specific chemical shifts and splitting patterns depending on their position and the electronic effects of the hydroxyl and methoxy substituents. The singlet for the methoxy group protons (O-CH₃) is typically observed around 3.8 ppm. The phenolic hydroxyl proton gives a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the aromatic rings typically resonate in the range of 110-160 ppm. The carbons bearing the hydroxyl and methoxy groups are shifted downfield due to the deshielding effect of the oxygen atoms. The vinylic carbons of the ethenyl bridge appear in the region of 125-130 ppm. The carbon of the methoxy group is found further upfield, typically around 55 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~ 3.8 (s, 3H)-OCH₃~ 55-OCH₃
~ 6.7-7.5 (m)Aromatic & Vinylic Protons~ 110-160Aromatic & Vinylic Carbons
~ 9.5 (s, 1H)Phenolic -OH

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region.

The extended π-conjugation of the stilbene backbone results in intense absorption maxima (λ_max). Typically, two main absorption bands are observed. The high-energy band, usually below 250 nm, corresponds to the π → π* transition of the aromatic rings. The lower-energy band, which is more characteristic of the entire conjugated system, appears at a longer wavelength, often above 300 nm. The position and intensity of this band are sensitive to the substitution pattern on the aromatic rings. The presence of the hydroxyl and methoxy groups, which are auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted stilbene.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Wavelength Range (nm)Electronic Transition
~ 220-240π → π* (Aromatic)
~ 320-340π → π* (Conjugated System)

Mass Spectrometry for Identification and Quantification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, the compound is first vaporized and separated from other components in the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for stilbene derivatives involve cleavage of the vinylic bond and fragmentation of the substituent groups. For this compound, characteristic fragments would likely arise from the loss of a methyl group (CH₃) from the methoxy substituent and the loss of a hydroxyl radical (OH). The fragmentation pattern is a unique fingerprint that can be used for the unambiguous identification of the compound.

Table 4: Predicted Key Mass Fragments in the GC-MS of this compound

m/z (mass-to-charge ratio)Possible Fragment Ion
226[M]⁺ (Molecular Ion)
211[M - CH₃]⁺
195[M - OCH₃]⁺
183[M - C₇H₇O]⁺
107[C₇H₇O]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique extensively utilized for the separation, identification, and quantification of chemical compounds in complex mixtures. mdpi.com This method is particularly well-suited for the analysis of stilbene derivatives, such as this compound, due to its ability to handle non-volatile and thermally labile molecules. The process begins with the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC). nih.gov The choice of the stationary phase (column) and mobile phase is critical for achieving effective separation. For stilbene compounds, reversed-phase chromatography, often employing a C8 or C18 column, is common. nih.govnih.gov A gradient elution program, typically using a mixture of acetonitrile (B52724) and water, facilitates the separation of compounds with varying polarities. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation. dphen1.com For phenolic compounds like the subject stilbene, ESI is often operated in negative ion mode, which facilitates the deprotonation of the phenolic hydroxyl group. nih.govresearchgate.net

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at trace levels. nih.gov The selection of precursor-to-product ion transitions is unique for each compound, enabling precise analysis. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), can also be used for the comprehensive profiling and identification of a wide array of phenolic compounds. mdpi.comresearchgate.net

Detailed research findings have established LC-MS/MS as a robust method for the analysis of various stilbenes in different matrices. The method's parameters are optimized to achieve high recovery, low limits of detection (LOD), and low limits of quantification (LOQ). nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Stilbene Analysis

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ for this compound
Product Ions (m/z)Specific fragments derived from the precursor ion

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular geometry, conformation, and intermolecular interactions that dictate the macroscopic properties of the compound. The fundamental principle of XRD involves irradiating a single crystal of the material with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. tubitak.gov.tr

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the exact position of each atom. This allows for the precise determination of bond lengths, bond angles, and torsion angles. researchgate.net For a stilbene derivative like this compound, XRD studies can confirm the (E)-configuration (trans) of the ethenyl double bond and describe the planarity of the molecule. The dihedral angle between the two aromatic rings is a key parameter determined from these studies. researchgate.net

Furthermore, X-ray diffraction elucidates the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern how the molecules are packed in the crystal lattice. researchgate.net In the case of the subject phenol (B47542), the hydroxyl group can act as a hydrogen bond donor, potentially forming networks with acceptor atoms on neighboring molecules. These interactions are crucial in stabilizing the crystal structure. nih.gov The crystallographic data obtained includes the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Stilbene-like Phenolic Compound

ParameterValue
Crystal Data
Chemical FormulaC₁₅H₁₄O₂
Formula Weight226.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2175 (12)
b (Å)4.7101 (3)
c (Å)21.2642 (19)
α (°)90
β (°)93.361 (8)
γ (°)90
Volume (ų)1221.56 (18)
Z4
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected2364
R[F² > 2σ(F²)]0.037
wR(F²)0.099
Goodness-of-fit (S)1.00

Note: The data presented is illustrative for a related phenolic structure to demonstrate the type of information obtained from X-ray diffraction studies. nih.gov

Future Research Trajectories and Methodological Innovations

Development of Novel Stilbene (B7821643) Derivatives with Enhanced Specificity

The quest for stilbene derivatives with improved biological activity and specificity is a major driver of current research. rsc.org Scientists are actively exploring how modifications to the phenyl rings and the ethylene (B1197577) bridge of the stilbene core can enhance desired medicinal effects. rsc.orgresearchgate.net

One promising approach involves the synthesis of hybrid molecules that combine the stilbene scaffold with other pharmacologically active moieties. For instance, researchers have created hybrids of 4-substituted stilbenes with alkanoic acid chains to modulate the activity of peroxisome proliferator-activated receptors (PPARs). Another strategy focuses on the introduction of various substituent groups onto the aromatic rings to fine-tune the compound's properties. For example, the addition of methoxy (B1213986) groups, as seen in 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol, can influence the lipophilicity and, consequently, the biological activity of the compound. nih.gov

Recent studies have demonstrated the potential of these synthetic derivatives. For example, a series of stilbene derivatives containing phenyl-substituted isoxazoles were designed and synthesized, with some compounds showing potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. nih.gov Another study focused on creating bifunctional stilbene derivatives capable of targeting and modulating metal-amyloid-β species, which are implicated in Alzheimer's disease. acs.org These examples highlight the ongoing efforts to create novel stilbene compounds with tailored therapeutic profiles.

Table 1: Examples of Synthetic Stilbene Derivatives and their Biological Targets

Derivative ClassTargetPotential ApplicationReference
Phenyl-substituted isoxazole (B147169) stilbenesProtein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, Obesity nih.gov
Bifunctional metal-chelating stilbenesMetal-Amyloid-β speciesAlzheimer's Disease acs.org
Stilbene-alkanoic acid hybridsPeroxisome Proliferator-Activated Receptors (PPARs)Metabolic Diseases, Cancer
Hydroxylated stilbene derivativesSARS Coronavirus ReplicationAntiviral Therapy nih.gov

Advanced Computational Approaches for Deeper Understanding of Stilbene Activity

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of stilbene derivatives. aip.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how these compounds interact with their biological targets at the molecular level. mdpi.com

Molecular docking simulations, for instance, can predict the binding orientation and affinity of a stilbene derivative within the active site of a target protein. mdpi.com This information is crucial for understanding the mechanism of action and for designing new derivatives with improved binding characteristics. mdpi.com QSAR studies, on the other hand, use statistical models to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Integration of Machine Learning in Stilbene Research

The integration of machine learning (ML) is poised to revolutionize stilbene research by enabling the rapid analysis of vast chemical and biological datasets. sciencedaily.com4tu.nl ML algorithms can be trained to recognize complex patterns and relationships that may not be apparent through traditional analysis methods. researchgate.net

In the context of stilbene research, ML models can be developed to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. researchgate.net These models can be trained on existing data from experimental studies and used to screen large virtual libraries of stilbene derivatives, identifying those with the highest probability of success. 4tu.nl For example, machine learning is being used to develop transferable atomistic potentials that can simulate reactive processes with high accuracy and at a fraction of the computational cost of traditional methods. sciencedaily.com This can significantly accelerate the design and discovery of new molecules with desired properties. researchgate.net Furthermore, ML is being applied to the design of nanoparticles for drug delivery, a field highly relevant to improving the therapeutic efficacy of stilbenes. molecularmachinelearning.com

Exploration of Stilbenes in Advanced Drug Delivery Systems (e.g., Nanodrugs)

A significant challenge in the clinical application of stilbenes is their often-low solubility, poor permeability, and rapid metabolism, which can limit their bioavailability. mdpi.comnih.gov To overcome these limitations, researchers are exploring the use of advanced drug delivery systems, particularly nanodrugs. mdpi.comnih.gov

Nano-drug delivery systems, such as nanoparticles, liposomes, and dendrimers, can encapsulate stilbene compounds, protecting them from degradation and improving their solubility. frontiersin.orgmdpi.com These nanocarriers can be engineered to release the encapsulated drug in a controlled manner at the target site, thereby enhancing its therapeutic effect and reducing potential side effects. frontiersin.org For example, nanotechnology-based systems are being developed to improve the delivery of stilbenes for the treatment of Alzheimer's disease. mdpi.comresearchgate.net The surface of these nanoparticles can also be modified with specific ligands to actively target them to diseased cells or tissues, further increasing their efficacy. frontiersin.org

Table 2: Nanotechnology-Based Delivery Systems for Stilbenes

Nanocarrier TypeAdvantagesPotential ApplicationReference
LiposomesBiocompatible, can encapsulate both hydrophilic and lipophilic drugsCancer therapy frontiersin.org
Polymeric NanoparticlesControlled drug release, surface functionalization for targetingNeurodegenerative diseases mdpi.com
DendrimersWell-defined structure, high drug loading capacity, surface modificationCancer therapy frontiersin.org
Halloysite NanotubesNatural and biocompatible, can accumulate at tumor sitesCancer therapy mdpi.com

Systems Biology Approaches to Unravel Complex Biological Interactions

The biological effects of stilbenes are often multifaceted, involving interactions with multiple cellular pathways and targets. hilarispublisher.comnih.gov Systems biology offers a powerful framework for understanding these complex interactions by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. hilarispublisher.comresearchcorridor.org

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with a stilbene derivative, researchers can construct comprehensive network models of its biological activity. nih.govnih.gov This holistic approach can help to identify key regulatory nodes and pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action. researchcorridor.org For example, systems biology can be used to explore the biosynthesis pathways of stilbenes and to understand how their production is regulated at the genetic level. hilarispublisher.com This knowledge can then be applied to engineer metabolic pathways for enhanced production of specific stilbene compounds. mdpi.com

Collaborative and Multidisciplinary Research Imperatives in Stilbene Chemistry and Biology

The continued advancement of stilbene research necessitates a highly collaborative and multidisciplinary approach. nih.gov The complexity of designing, synthesizing, and evaluating novel stilbene derivatives requires the combined expertise of medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. nih.gov

Effective collaboration is essential for translating basic research findings into tangible therapeutic applications. nih.gov For instance, chemists can synthesize novel compounds based on insights from computational models, which are then evaluated by biologists for their cellular effects. Pharmacologists can then study the in vivo efficacy and safety of the most promising candidates, paving the way for potential clinical trials. nih.gov The integration of diverse perspectives and methodologies is crucial for overcoming the challenges in stilbene research and for fully realizing the therapeutic potential of this remarkable class of compounds. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol, and how are stereochemical outcomes controlled?

The compound is typically synthesized via Wittig-Horner reactions or condensation reactions between phenolic aldehydes and methoxyphenyl-ethenyl precursors. Key steps include:

  • Stereochemical control : Use of (E)-selective reagents (e.g., stabilized ylides in Wittig reactions) to favor the trans-configuration .
  • Catalytic optimization : Palladium catalysts in cross-coupling reactions to enhance yield and purity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the (E)-isomer .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Wittig Reaction75–85Pd(OAc)₂, THF, 60°C
Curtius Rearrangement99Toluene, reflux, N₂ atmosphere
Condensation65–70K₂CO₃, DMF, 80°C

Q. How is the structural integrity of this compound validated?

Multi-spectroscopic validation is critical:

  • NMR : ¹H NMR confirms the (E)-configuration via coupling constants (J = 16 Hz for ethenyl protons) .
  • IR : Stretching frequencies for phenolic -OH (~3300 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak at m/z 226.27 (C₁₅H₁₄O₂) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

Standard assays include:

  • Enzyme inhibition : Dose-response curves for COX-2 or tyrosinase inhibition (IC₅₀ calculations) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with positive controls (e.g., doxorubicin) and triplicate runs .
  • Antioxidant activity : DPPH radical scavenging assays, comparing to ascorbic acid .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Switch to THF for better control .
  • Temperature modulation : Lower temperatures (40–50°C) reduce decomposition of the ethenyl group .
  • Catalyst recycling : Immobilized Pd catalysts improve cost-efficiency and reduce metal contamination .

Q. How do structural modifications (e.g., methoxy group position) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy position : Para-methoxy (as in this compound) enhances antioxidant activity compared to meta-substituted analogs .
  • Hydroxyl group : Free -OH is critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .
    Methodology :
  • Synthesize analogs via regioselective alkylation .
  • Compare IC₅₀ values across analogs using ANOVA and Tukey’s post-hoc tests .

Q. How should conflicting data on pharmacokinetic profiles be resolved?

Example contradiction: Some analogs show better oral bioavailability than the parent compound . Resolution strategies :

  • Cross-validation : Repeat assays in multiple cell lines (Caco-2 for permeability, hepatocytes for metabolic stability) .
  • Purity checks : Use HPLC-UV (>95% purity) to rule out impurity-driven artifacts .
  • Molecular dynamics : Simulate intestinal absorption to identify structural barriers .

Q. What computational tools are recommended for predicting interactions with biological targets?

  • Docking software : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or estrogen receptors .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

  • Reference standards : Compare with NIST Chemistry WebBook spectra (e.g., IR peak alignments) .
  • Deuterated solvents : Ensure consistent use (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .
  • Collaborative validation : Share raw data via platforms like Zenodo for peer verification .

Q. What are best practices for long-term storage to prevent degradation?

  • Conditions : Store in amber vials at –20°C under argon to block light/oxygen .
  • Stability monitoring : Quarterly HPLC checks for degradation products (e.g., cis-isomer formation) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the ethenyl group .
  • Cambridge Structural Database (CSD) : Compare with similar stilbene derivatives (e.g., CSD refcode: XYZ123) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.